2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core fused with an imidazole ring, a piperazine ring substituted with a pyridine moiety, and a sulfanylidene group. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multistep reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields a variety of substituted imidazoquinazolinones. The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool for biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer and antiviral agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar imidazole core and exhibit a broad spectrum of biological activities.
Pyrrolopyrazine derivatives: These compounds have similar structural features and are known for their antimicrobial and anticancer properties.
Uniqueness
2-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C22H22N6O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C22H22N6O2S/c29-19(27-13-11-26(12-14-27)18-7-3-4-10-23-18)9-8-17-21(30)28-20(24-17)15-5-1-2-6-16(15)25-22(28)31/h1-7,10,17,24H,8-9,11-14H2 |
InChI Key |
JWANPJYZHXIVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Origin of Product |
United States |
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